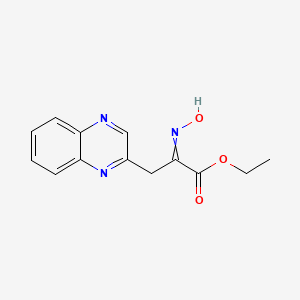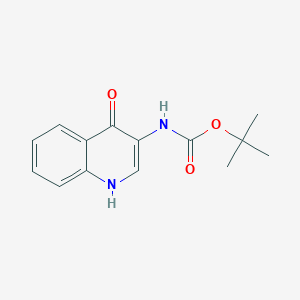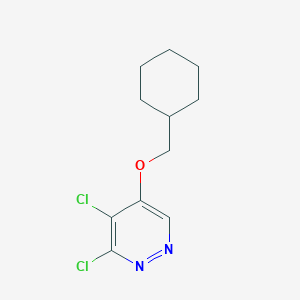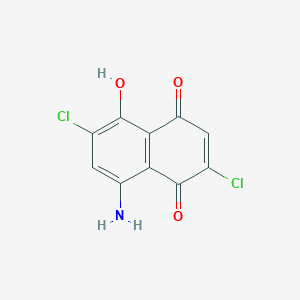
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are likely to be employed to improve atom economy, selectivity, and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the thiazole ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the thiazole ring and exhibits different biological activities.
Uniqueness
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the tetrahydroisoquinoline moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H17N3S |
|---|---|
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)14-16-13(9-18-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Clave InChI |
PVBPKQNIHZJXQQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)









![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
